5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Übersicht

Beschreibung

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO2 and its molecular weight is 174.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

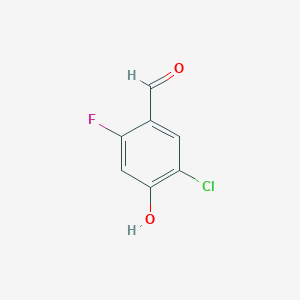

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is an aromatic aldehyde with a unique molecular structure that has garnered interest in medicinal chemistry and material science. This compound features a benzene ring substituted with chlorine, fluorine, and hydroxyl groups, which influence its chemical reactivity and biological activity. The following sections explore its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

- Molecular Weight: 174.56 g/mol

- IUPAC Name: this compound

- CAS Number: 838856-31-8

The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's reactivity, particularly at the aldehyde functional group, which is prone to nucleophilic attacks. The hydroxyl group can participate in hydrogen bonding, affecting solubility and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various fields, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections.

- Anticancer Properties: The structural characteristics of the molecule suggest that it could interact with biological macromolecules such as DNA or proteins involved in cancer progression.

Antimicrobial Studies

A study conducted on various substituted benzaldehydes, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that the presence of halogen substituents (chlorine and fluorine) enhances the compound's efficacy against pathogens by altering membrane permeability and disrupting cellular functions.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 14 |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Anticancer Potential

In vitro studies have explored the anticancer potential of various derivatives of aromatic aldehydes. A notable study highlighted the ability of similar compounds to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Case Study:

A recent investigation focused on the interaction of this compound with human cancer cell lines (e.g., H358). The findings revealed that this compound could significantly reduce cell viability at higher concentrations while inducing apoptotic markers.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| H358 | 10 | 75 |

| 25 | 50 | |

| 50 | 30 |

Table 2: Effects of varying concentrations of this compound on H358 cell viability.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The aldehyde group is particularly reactive, allowing for nucleophilic addition reactions that can modify proteins or nucleic acids, potentially leading to cell death in cancerous cells.

Safety and Handling

While exploring its biological applications, it is crucial to handle this compound with care due to its chemical properties. Standard laboratory safety protocols should be followed, including the use of gloves and eye protection.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Chloro-2-fluoro-4-hydroxybenzaldehyde serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substituents allow for selective reactions that can lead to the formation of various derivatives.

Pharmaceutical Development

The compound is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structural features may enhance the bioactivity of derivatives designed to target specific biological pathways. Studies have indicated that modifications at various positions on the aromatic ring can yield compounds with improved pharmacological properties.

Research has shown that this compound exhibits antimicrobial properties. Preliminary studies suggest it may inhibit certain bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of halogens in its structure may enhance its interaction with bacterial cell walls or key enzymes involved in bacterial metabolism.

Antimicrobial Activity

A recent study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects, suggesting its potential application as a lead compound for antibiotic development.

| Study | Findings |

|---|---|

| Antibacterial Efficacy | Showed significant activity against MRSA with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |

| Structure-Activity Relationship | Modifications at the para position enhanced antimicrobial activity compared to unsubstituted analogs. |

Enzyme Interaction Studies

Another study focused on enzyme interactions, revealing that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. This suggests potential applications in drug design targeting metabolic disorders.

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Enzyme A | Competitive Inhibition | 25 µM |

| Enzyme B | Non-competitive Inhibition | 50 µM |

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTPIXIKKYXDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.